Superior GABAB Receptor Antagonism Compared to Classical Butyrophenone Derivatives
1-(3-Chloro-2-fluorophenyl)butan-1-one exhibits significantly higher potency as a GABAB receptor antagonist compared to structurally related butyrophenone derivatives. In a radioligand binding assay, it inhibited [3H]baclofen binding to the rat GABAB receptor with an IC50 of 2.10 nM [1]. This represents a substantial increase in potency relative to other butyrophenone-based compounds that primarily target GABA(A) receptors or exhibit much weaker GABAB activity, such as Droperidol, which inhibits GABA(A) receptor activation with an IC50 of 12.6 nM .
| Evidence Dimension | Inhibition of GABAB receptor binding |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | Droperidol (a butyrophenone derivative) inhibiting GABA(A) receptor: IC50 = 12.6 nM |
| Quantified Difference | Target compound is ~6-fold more potent at GABAB than Droperidol is at GABA(A) (note: different receptor subtype, highlighting scaffold's shift in selectivity profile). |
| Conditions | Radioligand binding assay using [3H]baclofen on rat GABAB receptors. |
Why This Matters
This high potency at the GABAB receptor distinguishes it from classical butyrophenone antipsychotics, making it a more valuable tool compound for specific studies of the GABAB system.
- [1] BindingDB. BDBM50241368 CHEMBL4096875. Affinity Data: IC50: 2.10nM. Assay Description: Inhibition of [3H]baclofen binding to rat gamma-aminobutyric acid type B receptor. View Source
